(R)-(+)-Anicyphos
Overview
Description
R-(+)-Anicyphos is a member of the family of chiral phosphines, which are a class of organophosphorus compounds. This compound is a chiral phosphine ligand and is used in a variety of applications in the field of synthetic organic chemistry. It is most commonly used in asymmetric catalysis, which involves the use of chiral ligands to promote stereoselective reactions. This compound has also been used in the fields of medicinal chemistry and pharmaceuticals.
Scientific Research Applications
Reverse Pharmacology in Ayurvedic Research
Reverse pharmacology (RP) is a method for drug discovery and development, starting from observations of drug effects to experiments. It involves generating safety and efficacy evidence at various biological levels. RP is used to scientifically explore traditional systems like Ayurveda, which may have applications for drugs like (R)-(+)-Anicyphos, although this specific compound is not mentioned. This approach helps integrate Ayurveda with modern medicine and drug discovery sciences (A. Raut, G. Tillu, & D. Vaidya, 2016).
Causal Mediation Analysis in Applied Research
The R package mediation is designed for causal mediation analysis, which could be relevant for understanding the processes by which a treatment like (R)-(+)-Anicyphos affects outcomes. It provides tools for estimating causal mediation effects and conducting sensitivity analysis, potentially valuable for exploring the specific applications of (R)-(+)-Anicyphos in scientific research (D. Tingley, Teppei Yamamoto, et al., 2014).
Translational Research and Nursing Science
Translational research applies scientific findings to clinical practice, a process critical in drug development and application. This field, where nurse scientists play a vital role, could be pertinent to applying research on (R)-(+)-Anicyphos to practical healthcare settings (P. Grady, 2010).
Impact of In-house Scientific Research on Drug Development
In-house scientific research enhances a firm's ability to use public scientific knowledge. This finding suggests that companies with robust research programs, potentially including those studying compounds like (R)-(+)-Anicyphos, are better at leveraging external scientific information, thus advancing drug development (A. Gambardella, 1992).
properties
IUPAC Name |
(4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFXKRNIAWHFJN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COP(=O)(O[C@H]1C2=CC=CC=C2OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Anicyphos | |
CAS RN |
98674-82-9 | |
Record name | (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.